molecular formula C15H21NO3 B12891104 tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate

tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate

Cat. No.: B12891104
M. Wt: 263.33 g/mol
InChI Key: HDSXAVJRWGKVDK-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyloxycarbonyl (Boc) protecting group, a hydroxyl substituent at the C3 position, and a phenyl group at the C4 position. Pyrrolidine derivatives are widely studied due to their conformational rigidity and applications in medicinal chemistry, particularly as intermediates in drug synthesis. The Boc group enhances stability during synthetic processes, while the hydroxyl and phenyl moieties contribute to polarity and aromatic interactions, respectively.

Properties

IUPAC Name

tert-butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-12(13(17)10-16)11-7-5-4-6-8-11/h4-8,12-13,17H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSXAVJRWGKVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate is a substituted pyrrolidine with a variety of applications, appearing in both natural and synthetic bioactive compounds . Enantiomerically pure pyrrolidines are known as useful chiral auxiliaries, and the preparation of polysubstituted pyrrolidine derivatives is a challenging subject .

Pharmaceutical Development

Tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate serves as an important building block in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can lead to compounds with enhanced biological activity.

Tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate's biological activity is primarily attributed to its ability to interact with biological macromolecules. The hydroxyl group can form hydrogen bonds with proteins and other biomolecules, potentially influencing various biochemical pathways. Additionally, the ester group can undergo hydrolysis, releasing the active pyrrolidine moiety, which may interact with specific receptors or enzymes within biological systems.

Research Findings

Research has shown that compounds similar to tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate exhibit neuroprotective effects against amyloid-beta toxicity in astrocytes. These studies suggest that such compounds may reduce oxidative stress markers and inflammatory cytokines like TNF-α when astrocytes are exposed to amyloid-beta peptides. The compound is being explored for its potential therapeutic applications in neurodegenerative diseases and its structural characteristics allow it to be a candidate for further development as a drug that could mitigate the effects of conditions such as Alzheimer's disease.

Enantioselective Synthesis

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. As a potential NK1 receptor antagonist, it binds to the NK1 receptor, inhibiting its activity. This inhibition can lead to the modulation of various physiological processes, including the reduction of nausea and vomiting .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate with analogous pyrrolidine and piperazine derivatives, focusing on structural features, synthetic yields, and inferred properties.

Structural and Functional Group Analysis

Compound Name Core Structure Substituents Key Functional Features
This compound Pyrrolidine C3-OH, C4-Ph Polar hydroxyl, aromatic phenyl
tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate Pyrrolidine C2-(4-octylphenethyl) Hydrophobic alkyl chain, steric bulk
tert-Butyl (2S)-2-(2-methoxy-2-(4-octylphenyl)ethyl)pyrrolidine-1-carboxylate Pyrrolidine C2-(methoxy-octylphenethyl) Electron-donating methoxy, alkyl chain
tert-Butyl 3-(4-(pyridin-2-yl)phenyl)piperazine-1-carboxylate Piperazine C3-(4-pyridinylphenyl) Six-membered ring, basic pyridinyl

Key Observations:

  • Aromatic Interactions: The phenyl group at C4 enables π-π stacking, contrasting with pyridinyl in , which introduces basicity and hydrogen-bonding capability.
  • Steric Effects: Bulky substituents (e.g., 4-octylphenethyl in ) reduce conformational flexibility, whereas the Boc group universally enhances stability across analogs.

Biological Activity

Introduction

Tert-butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate, also known as (3S,4R)-tert-butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate, is a chiral compound notable for its unique pyrrolidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including neuroprotective effects, antioxidant properties, and antimicrobial activity. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H21NO3, with a molecular weight of approximately 263.33 g/mol. The compound features a tert-butyl group at one end and a hydroxyl group at the 3-position of the pyrrolidine ring, along with a phenyl group at the 4-position. Its chiral centers at the 3 and 4 positions lead to distinct enantiomers, which can exhibit different biological activities.

PropertyValue
Molecular FormulaC15H21NO3
Molecular Weight263.33 g/mol
Chiral Centers2 (at positions 3 and 4)

Neuroprotective Effects

Research indicates that this compound may interact with neural pathways due to its structural similarity to neurotransmitters. This interaction could potentially lead to neuroprotective effects against neurodegenerative conditions. A study highlighted that compounds with similar structures demonstrated protective effects in astrocytes against amyloid-beta (Aβ) toxicity, suggesting that this compound might also confer similar benefits .

Antioxidant Properties

The presence of a hydroxyl group in the compound contributes to its antioxidant potential by scavenging free radicals. This property is essential in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, indicating potential therapeutic applications in combating infections.

Synthesis and Enzyme-Catalyzed Resolution

The synthesis of this compound can be achieved through several methods, including enzyme-catalyzed reactions. A notable study reported the enzyme-catalyzed kinetic resolution of this compound, achieving high enantioselectivity (E > 200) for the (+)-(3S,4R) enantiomer while maintaining the (−)-(3R,4S) isomer intact .

Synthesis Overview

MethodDescription
Chemical SynthesisVarious synthetic routes available
Enzyme-Catalyzed ResolutionHigh enantioselectivity achieved

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neuroprotection Against Aβ Toxicity : In vitro studies demonstrated that this compound could protect astrocytes from Aβ-induced cell death by reducing TNF-α levels and oxidative stress markers .
  • Antioxidant Activity Assessment : The antioxidant capacity was evaluated using various assays that confirmed its ability to scavenge free radicals effectively.
  • Antimicrobial Efficacy : Comparative studies with similar pyrrolidine derivatives indicated potential antibacterial activity against common pathogens, warranting further exploration in pharmacological applications.

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